2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLIC ACID
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Overview
Description
2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLIC ACID is a complex organic compound that features a thiophene ring, a methoxyphenyl group, and an acryloyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLIC ACID typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the dimethyl and carboxylic acid groups through a series of substitution and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acryloyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The acryloyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- (E)-3-(4-Methoxyphenyl)acrylic acid
Uniqueness
Compared to similar compounds, 2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLIC ACID is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly useful in the development of organic electronic materials and as a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C17H17NO4S |
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Molecular Weight |
331.4g/mol |
IUPAC Name |
2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C17H17NO4S/c1-10-11(2)23-16(15(10)17(20)21)18-14(19)9-6-12-4-7-13(22-3)8-5-12/h4-9H,1-3H3,(H,18,19)(H,20,21)/b9-6+ |
InChI Key |
FURBUDYMZDPVNI-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)OC)C |
SMILES |
CC1=C(SC(=C1C(=O)O)NC(=O)C=CC2=CC=C(C=C2)OC)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)NC(=O)C=CC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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